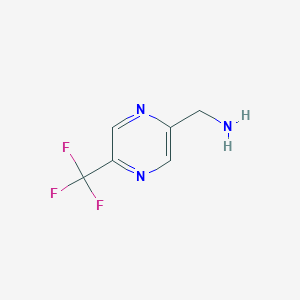

(5-(Trifluoromethyl)pyrazin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)pyrazin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H,1,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJLKGZRLQHKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Pyrazin 2 Yl Methanamine

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, two primary bond disconnections are considered the most strategically sound.

The most straightforward disconnection is the C-C bond between the pyrazine (B50134) ring and the methanamine moiety. This leads to two general pathways:

Functional Group Interconversion (FGI): The aminomethyl group can be retrosynthetically converted to a nitrile (-CN) or an aldehyde (-CHO). This points to precursors such as 2-cyano-5-(trifluoromethyl)pyrazine or 5-(trifluoromethyl)pyrazine-2-carbaldehyde (B3089573). The cyano- or formyl- group can then be introduced onto a pre-existing 5-(trifluoromethyl)pyrazine core.

Carbon-Carbon Bond Formation: The methanamine group can be disconnected to a halomethyl pyrazine, such as 2-(chloromethyl)-5-(trifluoromethyl)pyrazine, which can then be reacted with an amine source.

A more fundamental disconnection involves breaking the pyrazine ring itself. The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. doi.orgslideshare.net This approach suggests that the target molecule could be constructed from a trifluoromethyl-containing dicarbonyl species and a diamine precursor that incorporates the protected methanamine side chain.

Design Principles: The synthetic strategy is heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. nih.gov Key design principles include:

Early vs. Late-Stage Trifluoromethylation: The -CF3 group can be introduced either at the beginning of the synthesis on an acyclic precursor or at a later stage onto a pre-formed pyrazine ring. Late-stage trifluoromethylation can be challenging but offers more flexibility.

Regiocontrol: The position of the substituents on the pyrazine ring is critical. The electronic properties of the pyrazine nucleus, further modulated by the -CF3 group, dictate the regioselectivity of subsequent functionalization steps.

Protection Strategy: The primary amine of the methanamine group is reactive and may require a protecting group during certain synthetic transformations to prevent side reactions.

Precursor Synthesis and Pyrazine Ring Construction Strategies

The construction of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine can be approached by first forming the core heterocyclic structure and then introducing the side chain, or by building the ring from precursors that already contain the necessary functionalities.

The formation of the central 5-(trifluoromethyl)pyrazine ring is a critical step for which several methods exist.

Cyclocondensation Reactions: This is a fundamental strategy for forming the pyrazine ring. It typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. doi.org For the synthesis of the 5-(trifluoromethyl)pyrazine core, a key precursor is a trifluoromethyl-containing 1,2-dicarbonyl species, such as trifluoropyruvaldehyde. Condensation with an appropriate diamine, followed by oxidation, yields the aromatic pyrazine ring. doi.org

Fluorination of Pre-functionalized Pyrazines: An alternative to building the ring with the trifluoromethyl group is to introduce it onto an existing pyrazine scaffold. One of the most common industrial methods for analogous trifluoromethyl-containing heterocycles involves a halogen exchange (Halex) reaction. nih.gov This would start with a 5-(trichloromethyl)pyrazine precursor, which is then treated with a fluorine source like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3) to yield the desired 5-(trifluoromethyl)pyrazine. nih.gov

Direct Trifluoromethylation: Modern synthetic methods allow for the direct introduction of a -CF3 group onto the heterocyclic ring. This can be achieved using radical trifluoromethylation reactions with reagents such as sodium triflinate (CF3SO2Na) or Togni's reagent, often catalyzed by a metal like copper. researchgate.net This approach would involve the direct C-H trifluoromethylation of a suitable pyrazine precursor, although controlling the regioselectivity can be a significant challenge.

Once the 5-(trifluoromethyl)pyrazine core is obtained, the (aminomethyl) group must be installed at the C-2 position. Several reliable methods are available for this transformation.

Reduction of a Nitrile Precursor: The catalytic hydrogenation or chemical reduction of 2-cyano-5-(trifluoromethyl)pyrazine is a highly effective route. The nitrile precursor can be synthesized from 2-chloro-5-(trifluoromethyl)pyrazine (B1288226) via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved with various reagents.

Nucleophilic Substitution on a Halomethyl Intermediate: This method involves the synthesis of a 2-(halomethyl)-5-(trifluoromethyl)pyrazine intermediate. The halogen, typically chlorine or bromine, serves as a good leaving group for nucleophilic substitution. Reaction with ammonia (B1221849) or a protected amine equivalent, such as potassium phthalimide (B116566) in a Gabriel synthesis, followed by deprotection, yields the target methanamine.

Reductive Amination of an Aldehyde: The conversion of 5-(trifluoromethyl)pyrazine-2-carbaldehyde into the corresponding amine via reductive amination is another viable pathway. This one-pot reaction involves the formation of an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the amine.

Below is a table summarizing these approaches.

| Method | Precursor | Key Reagents | Advantages | Potential Challenges |

| Nitrile Reduction | 2-Cyano-5-(trifluoromethyl)pyrazine | 1. H₂, Pd/C, or PtO₂ 2. LiAlH₄ or NaBH₄/CoCl₂ | High yields, clean reactions. | Requires synthesis of the nitrile precursor; potent reducing agents can be hazardous. |

| Nucleophilic Substitution | 2-(Halomethyl)-5-(trifluoromethyl)pyrazine | 1. NH₃ 2. Potassium Phthalimide (Gabriel) | Direct introduction of the nitrogen atom. | Halomethyl intermediates can be lachrymatory and unstable. |

| Reductive Amination | 5-(Trifluoromethyl)pyrazine-2-carbaldehyde | NH₃, NaBH₃CN or H₂/Catalyst | One-pot procedure. | Requires synthesis of the aldehyde precursor; potential for over-alkylation. |

Chemo- and Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the pyrazine ring requires a deep understanding of chemo- and regioselectivity. The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which makes it generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic attack. thieme-connect.de

The presence of the potent electron-withdrawing -CF3 group at the C-5 position further deactivates the ring towards electrophiles and significantly influences the regiochemistry of nucleophilic substitutions. Nucleophiles will preferentially attack the carbon atoms most activated by the nitrogen atoms and the -CF3 group.

For targeted functionalization, directed metalation is a powerful technique. The use of strong, non-nucleophilic bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can selectively deprotonate a specific C-H bond on the pyrazine ring. The resulting organometallic intermediate can then be trapped with an electrophile to install a desired functional group with high regioselectivity. For instance, to introduce a cyano group at the C-2 position, a 5-(trifluoromethyl)pyrazine could be selectively metalated at C-2, followed by quenching with an electrophilic cyanating agent. This strategy avoids potential issues with the regioselectivity of nucleophilic aromatic substitution on a halogenated pyrazine. researchgate.net

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

Translating a laboratory synthesis to a pilot or industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is no exception.

Route Selection for Scale-up: Of the routes discussed, the pathway involving the reduction of 2-cyano-5-(trifluoromethyl)pyrazine is often the most amenable to scaling. Catalytic hydrogenation is generally preferred over the use of metal hydrides like LiAlH4 due to safety, cost, and waste considerations. researchgate.net

Process Optimization: Key parameters must be optimized to ensure a robust and economical process. This includes:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and throughput while minimizing the formation of impurities.

Catalyst Loading: In catalytic steps, such as hydrogenation, minimizing the amount of precious metal catalyst (e.g., palladium) is crucial for cost-effectiveness. Catalyst screening and optimization are essential.

Solvent Choice: Solvents should be selected based on safety, environmental impact, cost, and their ability to be recycled.

Work-up and Purification: Laboratory-scale purification often relies on chromatography, which is generally not feasible for large-scale production. Developing a robust crystallization or distillation procedure for the final product and key intermediates is critical for achieving high purity on a larger scale.

The table below outlines key parameters for the optimization of the nitrile reduction step via catalytic hydrogenation.

| Parameter | Laboratory-Scale Focus | Pilot/Industrial-Scale Focus |

| Hydrogen Source | H₂ balloon or Parr shaker | Pressurized H₂ gas in a dedicated hydrogenation reactor |

| Catalyst | High-activity catalysts (e.g., Pd/C, PtO₂) | Cost-effective, robust, and recyclable catalysts; optimization of catalyst loading. |

| Solvent | Anhydrous, high-purity solvents (e.g., THF, Ethanol) | Lower cost, "greener" solvents; solvent recovery and recycling. |

| Temperature | Room temperature to gentle heating | Optimized for reaction kinetics and heat transfer within a large reactor. |

| Pressure | 1-4 atm | Optimized for reaction rate and safety (typically higher pressures). |

| Purification | Flash column chromatography | Crystallization, salt formation, or distillation. |

Elucidation of Reactivity and Derivatization Pathways of 5 Trifluoromethyl Pyrazin 2 Yl Methanamine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring in this compound is highly electron-deficient due to the presence of two nitrogen atoms and the potent electron-withdrawing trifluoromethyl group. mdpi.com This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): Generally, pyrazine is less reactive towards electrophilic aromatic substitution than benzene because of the deactivating effect of the nitrogen atoms. ijrar.orgwikipedia.org The presence of the trifluoromethyl group, a strong deactivating group, further reduces the electron density of the ring, making electrophilic attack challenging. youtube.com When such reactions do occur, the substituent directs the incoming electrophile to the meta position relative to itself to avoid placing a positive charge adjacent to the electron-withdrawing group. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, exacerbated by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution. mdpi.comwikipedia.org Halogenated pyrazines, for instance, readily undergo SNAr reactions where a nucleophile displaces a halide. nih.gov The strong electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it, by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine derivatives. rsc.org

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron species with a halide or triflate. wikipedia.org Halogenated pyrazines are effective substrates for Suzuki coupling, reacting with various aryl and heteroaryl boronic acids to yield functionalized pyrazines. rsc.orgmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.org It is particularly useful for coupling amines with aryl halides or triflates that are unreactive in traditional SNAr reactions. acsgcipr.org This method has been successfully applied to the amination of halogenated pyrazines and other pyridazine derivatives, allowing for the synthesis of a wide range of amino-substituted heterocyclic compounds. researchgate.netnih.gov The choice of bulky, electron-rich phosphine ligands is often critical for the success of these transformations. youtube.com

Table 1: Reactivity of the Pyrazine Ring System

| Reaction Type | Reactivity | Directing Effects/Key Features |

| Electrophilic Aromatic Substitution | Low | Deactivated by nitrogen atoms and -CF3 group. Meta-directing. |

| Nucleophilic Aromatic Substitution | High | Activated by nitrogen atoms and -CF3 group. Ortho, para-directing. |

| Suzuki Coupling | High (with halo-pyrazines) | Forms C-C bonds. Dependent on catalyst, ligand, and base. |

| Buchwald-Hartwig Amination | High (with halo-pyrazines) | Forms C-N bonds. Requires specific ligands for efficiency. |

Transformations Involving the Methanamine Moiety

The methanamine group attached to the pyrazine ring is a primary amine, which serves as a versatile handle for a variety of chemical transformations.

Acylation: The primary amine of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to introduce various functional groups.

Alkylation: Alkylation of the methanamine moiety can be achieved with alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, so reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is often the preferred method for controlled mono-alkylation.

The primary amine can participate in condensation reactions with various carbonyl compounds. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of heterocyclic structures like pyrimidines or diazepines. Intramolecular cyclization can also occur if a suitable reactive group is present elsewhere in the molecule, leading to the formation of fused ring systems. rsc.org Such reactions are valuable in the synthesis of complex, polycyclic molecules. mdpi.com

The methanamine group readily reacts with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid- or base-catalyzed. The resulting imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines or cycloaddition reactions. nih.gov

Table 2: Transformations of the Methanamine Moiety

| Reaction Type | Reagents | Product |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amines |

| Condensation | Dicarbonyl compounds | Heterocycles |

| Imine Formation | Aldehydes, Ketones | Imines (Schiff bases) |

Reactivity of the Trifluoromethyl Group and Its Influence on Adjacent Centers

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that significantly modulates the electronic properties and, consequently, the reactivity of the pyrazine ring in (5-(Trifluoromethyl)pyrazin-2-YL)methanamine. Its influence extends to both the aromatic system and the adjacent aminomethyl group, primarily through strong inductive effects.

Electron-Withdrawing Effects on Ring Reactivity

The pyrazine ring is an inherently electron-deficient aromatic system due to the presence of two nitrogen atoms. The addition of a strongly electron-withdrawing trifluoromethyl group at the 5-position further depletes the electron density of the ring. This heightened electrophilicity makes the pyrazine core susceptible to nucleophilic aromatic substitution reactions, a common reactivity pattern for halogenated pyrazines. mdpi.com The trifluoromethyl group significantly activates the pyrazine ring towards such nucleophilic attacks.

The powerful electron-withdrawing nature of the trifluoromethyl group has been shown to enhance the electrophilic character at adjacent cationic sites in superelectrophiles. nih.gov While (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is not a superelectrophile, the principle of enhanced electrophilicity applies. This suggests that the carbon atoms of the pyrazine ring, particularly those ortho and para to the trifluoromethyl group, will be more susceptible to nucleophilic attack.

In a related context, the trifluoromethoxy group, which also exhibits strong electron-withdrawing properties, has been studied on pyrazine rings. mdpi.com Compounds bearing this group are stable and suitable for various synthetic transformations, including cross-coupling reactions. mdpi.com This suggests that the trifluoromethyl group in the target compound, while activating the ring to nucleophilic attack, does not render the molecule too unstable for further derivatization.

The table below summarizes the expected effects of the trifluoromethyl group on the reactivity of the pyrazine ring in (5-(Trifluoromethyl)pyrazin-2-YL)methanamine.

| Position on Pyrazine Ring | Electronic Environment | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| C-3 | Ortho to -CF3 and meta to -CH2NH2 | Highly Activated |

| C-6 | Meta to -CF3 and ortho to -CH2NH2 | Activated |

Potential for Further Fluorination or Defluorination Studies

While the trifluoromethyl group is generally considered stable, it can undergo reactions under specific conditions. nih.gov Further fluorination of the trifluoromethyl group is not a common transformation and would require harsh conditions and specialized reagents. Electrophilic fluorinating agents are typically used to introduce fluorine into aromatic systems, but their reactivity with a pre-existing trifluoromethyl group is not well-documented for this class of compounds. mdpi.com

Conversely, defluorination or hydrodefluorination of trifluoromethylarenes has been achieved using various methods, including the use of magnesium metal in the presence of a proton source like acetic acid. researchgate.net Electrochemical methods have also been employed for the controlled mono-deuterodefluorination of trifluoromethyl aromatic compounds using deuterium oxide. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed through radical anion intermediates. ccspublishing.org.cn

Protolytic defluorination of trifluoromethyl-substituted arenes can also occur in the presence of Brønsted superacids, leading to the formation of reactive electrophilic species. nih.gov Such studies on (5-(Trifluoromethyl)pyrazin-2-YL)methanamine could provide insights into the stability of the trifluoromethyl group and offer pathways to novel derivatives.

The potential for these transformations in the context of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is summarized in the table below.

| Transformation | Potential Method | Potential Outcome | Reference |

|---|---|---|---|

| Hydrodefluorination | Magnesium metal and acetic acid | Formation of a difluoromethyl or monofluoromethyl derivative | researchgate.net |

| Deuterodefluorination | Electrochemical reduction with D2O | Formation of a deuterodifluoromethyl derivative | chinesechemsoc.orgchinesechemsoc.org |

| Protolytic Defluorination | Brønsted superacids | Formation of reactive intermediates leading to further reactions | nih.gov |

Applications As a Versatile Synthetic Building Block in Academic Research

Construction of Complex Heterocyclic Systems

The structural framework of (5-(trifluoromethyl)pyrazin-2-yl)methanamine is pre-disposed for elaboration into more complex, fused, and multicyclic heterocyclic systems. The primary aminomethyl group serves as a convenient handle for annulation reactions, allowing chemists to build additional rings onto the pyrazine (B50134) core. This capability is fundamental to its application in creating novel molecular architectures.

A significant application of (5-(trifluoromethyl)pyrazin-2-yl)methanamine and its close derivatives is in the synthesis of fused pyrazine systems, most notably the 1,2,4-triazolo[4,3-a]pyrazine scaffold. nih.gov This particular heterocyclic core is of great interest in drug discovery research. nih.gov The synthesis of these fused systems often begins with a precursor derived from the parent aminopyrazine, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride. researchgate.netmdpi.com This intermediate, which retains the critical trifluoromethylpyrazine moiety, can be reacted with a diverse array of electrophiles, such as isocyanates, to generate a library of N-acylated 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives. researchgate.netmdpi.comscilit.com

These syntheses are typically performed under mild conditions and result in excellent yields, demonstrating the robustness of this synthetic pathway. mdpi.com The general approach involves the treatment of the tetrahydro-triazolopyrazine hydrochloride with various isocyanates in the presence of a base like triethylamine (B128534). researchgate.netmdpi.com This strategy allows for the systematic introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. Research consortia, such as the Open Source Malaria (OSM) project, have extensively utilized the 1,2,4-triazolo[4,3-a]pyrazine scaffold (designated Series 4), employing late-stage functionalization techniques to create novel analogues. nih.govnih.govresearchgate.net

| Precursor | Reagent | Resulting Fused System | General Method |

|---|---|---|---|

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride | Array of isocyanates (R-NCO) | 3-Trifluoromethyl-5,6-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine-7(8H)-carboxamides | Reaction with isocyanate in the presence of triethylamine in a solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.netmdpi.com |

| 2-Hydrazinopyrazine derivative | Triethoxymethane | nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrazine core | Cyclization of the hydrazinopyrazine intermediate. frontiersin.org |

| Antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold | Diversinate™ reagents / Photoredox Catalysis | 8-Substituted triazolopyrazine analogues | Late-stage C-H functionalization to introduce new groups at the C8 position. nih.govresearchgate.net |

Beyond fused systems, (5-(trifluoromethyl)pyrazin-2-yl)methanamine is a valuable building block for incorporating the trifluoromethylpyrazine motif into larger, multicyclic scaffolds. The pyrazine ring itself is recognized as a versatile scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various chemical interactions. nih.gov The aminomethyl linker provides a point of attachment to connect the pyrazine ring to other cyclic or complex molecular frameworks. For instance, pyrazine-based intermediates are used as key scaffolds for the synthesis of new derivative series, where the pyrazine core is linked to other aromatic systems through ether or amide bonds, creating complex, non-fused multicyclic structures. nih.gov The strategic incorporation of the trifluoromethyl group is often used to fine-tune the properties of these larger molecules. nih.gov

Precursor in Medicinal Chemistry Research (Focus on Scaffold Synthesis, not Biological Activity)

In medicinal chemistry, the goal is often to synthesize novel molecular scaffolds that can serve as the foundation for new therapeutic agents. The chemical properties of (5-(trifluoromethyl)pyrazin-2-yl)methanamine make it an excellent starting point for such endeavors, with a focus on creating the core structures rather than on their ultimate biological activity.

The design and synthesis of novel chemical scaffolds are central to modern drug discovery. mdpi.com The 1,2,4-triazolo[4,3-a]pyrazine system, readily accessible from (5-(trifluoromethyl)pyrazin-2-yl)methanamine derivatives, is a prime example of a privileged scaffold that has garnered significant interest. nih.govnih.gov The synthesis of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds from a key chloropyrazine intermediate further illustrates how the pyrazine core can be elaborated into novel structures for drug discovery programs. nih.gov The ability to modify the pyrazine ring through nucleophilic substitution or cross-coupling reactions, combined with the reactivity of the aminomethyl group, provides chemists with a powerful platform for generating new molecular frameworks. nih.gov This synthetic flexibility allows for strategies like "scaffold hopping," where the pyrazine core might replace another heterocycle to improve a compound's properties while maintaining its intended pharmacophoric elements.

The efficient synthesis of compound libraries is essential for high-throughput screening and the identification of new lead compounds. The reactive primary amine of (5-(trifluoromethyl)pyrazin-2-yl)methanamine is an ideal functional group for library production. Through parallel synthesis techniques, this amine can be reacted with large arrays of building blocks such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or isocyanates (to form ureas). researchgate.netmdpi.com This approach was effectively used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.netresearchgate.nettriazolo pyrazine derivatives, where a single pyrazine-containing precursor was treated with an array of different isocyanates to produce a library of related compounds for screening. researchgate.netmdpi.comscilit.com This modular approach enables the rapid generation of hundreds or thousands of structurally related but diverse compounds, which is crucial for exploring chemical space and identifying molecules with desired properties.

| Common Precursor | Reagent Class | Reaction Type | Resulting Library Scaffold |

|---|---|---|---|

| (5-(Trifluoromethyl)pyrazin-2-yl)methanamine | Carboxylic acids (R-COOH) | Amide coupling | N-((5-(Trifluoromethyl)pyrazin-2-yl)methyl)amides |

| (5-(Trifluoromethyl)pyrazin-2-yl)methanamine | Aldehydes/Ketones (R-CHO/R-CO-R') | Reductive amination | Secondary/Tertiary amines |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine | Isocyanates (R-NCO) | N-Acylation | Substituted ureas/carboxamides researchgate.netmdpi.com |

Contributions to Agrochemical and Material Science Research (Focus on Chemical Structure and Synthesis)

The unique structural and electronic properties of (5-(trifluoromethyl)pyrazin-2-yl)methanamine also make it a building block of interest in agrochemical and material science research.

In the field of agrochemicals, the incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a well-established strategy for enhancing the efficacy of pesticides. researchgate.netccspublishing.org.cn Many modern fungicides and herbicides contain trifluoromethyl-substituted heterocyclic rings, such as pyrazines or pyridines. ccspublishing.org.cnnih.gov For example, the fungicide Pyraziflumid contains a trifluoromethyl pyrazine core. ccspublishing.org.cn The synthesis of such agrochemicals often involves the coupling of key heterocyclic intermediates. (5-(Trifluoromethyl)pyrazin-2-yl)methanamine represents a readily available, functionalized building block that can be used to synthesize novel agrochemical candidates, leveraging the known benefits of the trifluoromethyl-pyrazine scaffold. ccspublishing.org.cn

In material science, aromatic compounds bearing trifluoromethyl groups are recognized for their utility in the development of advanced organic materials. nih.gov The combination of the electron-deficient pyrazine ring and the highly electronegative trifluoromethyl group imparts unique electronic and physical properties to molecules containing this moiety. While specific applications are still emerging, building blocks like (5-(trifluoromethyl)pyrazin-2-yl)methanamine are valuable for synthesizing novel organic molecules intended for applications in areas such as organic electronics or specialty polymers, where fine-tuning of properties like electron affinity and thermal stability is critical.

Development of New Agrochemical Scaffolds

The trifluoromethyl-substituted pyrazine core is a recognized "agrophore," a critical structural feature associated with potent biological activity in crop protection agents. researchgate.net The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly enhance its efficacy, metabolic stability, and cell membrane permeability. researchgate.net (5-(Trifluoromethyl)pyrazin-2-YL)methanamine serves as a key intermediate for introducing this valuable scaffold into novel pesticide candidates.

A prominent example of the utility of this scaffold is in the development of modern fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net The novel fungicide Pyraziflumid, for instance, is chemically characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. nih.gov Research leading to its discovery demonstrated that the trifluoromethylpyrazine moiety confers exceptionally high and broad-spectrum fungicidal activity. nih.gov

Detailed structure-activity relationship (SAR) studies have quantified the significant impact of the trifluoromethyl group. In comparative analyses, pyrazine and pyridine (B92270) carboxamide derivatives featuring a CF3 group showed dramatically higher fungicidal potency against various plant pathogens compared to their non-fluorinated or chloro-substituted analogues. nih.gov For example, a 3-(trifluoromethyl)pyrazine-2-carboxamide derivative was found to be over 10 times more active against wheat brown rust and 20 to 200 times more active against barley powdery mildew than the corresponding chloro-substituted compound. nih.gov This drastic enhancement is attributed to the unique electronic properties of the trifluoromethyl group on the pyrazine ring. nih.gov

The aminomethyl group of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine provides a reactive handle for chemists to elaborate the core structure, allowing for the synthesis of large libraries of derivatives, such as amides, ureas, and sulfonamides, in the search for new active ingredients. This mirrors the synthetic strategies used for other trifluoromethyl-heterocycle-based agrochemicals, where a key fluorinated building block is reacted with various counterparts to optimize biological performance. researchoutreach.org

| Heterocyclic Scaffold | Substituent (X) | Relative Activity vs. Gray Mold | Relative Activity vs. Wheat Brown Rust | Relative Activity vs. Barley Powdery Mildew |

|---|---|---|---|---|

| Pyridine-3-carboxamide | -Cl | ~ Same as CF3 | Lower than CF3 | Higher than CF3 |

| Pyridine-3-carboxamide | -CF3 | ~ Same as Cl | Slightly Higher than Cl | Lower than Cl |

| Pyrazine-2-carboxamide | -Cl | ~ Same as CF3 | >10x Lower than CF3 | 20-200x Lower than CF3 |

| Pyrazine-2-carboxamide | -CF3 | ~ Same as Cl | >10x Higher than Cl | 20-200x Higher than Cl |

Precursors for Advanced Functional Materials

While specific examples of polymers derived from (5-(Trifluoromethyl)pyrazin-2-YL)methanamine are not extensively documented, the molecule's distinct structural components make it a promising candidate as a monomer for synthesizing advanced functional materials. Fluorinated polymers are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties like hydrophobicity. man.ac.ukpageplace.de

The key features of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine that are advantageous for materials science include:

Trifluoromethyl Group: This group can impart high thermal stability, chemical resistance, and low surface energy to a polymer backbone, properties characteristic of materials like Teflon. man.ac.uk

Pyrazine Ring: As an aromatic, electron-deficient heterocycle, the pyrazine moiety can be incorporated into conjugated polymer backbones to tune electronic properties, potentially leading to applications in organic electronics.

Aminomethyl Group: This primary amine function is a versatile reactive site for polymerization reactions. It can readily react with carboxylic acids, acyl chlorides, or isocyanates to form stable polyamides and polyureas, respectively. These polymers are known for their mechanical strength and thermal resistance.

The synthesis of fluorinated polyamides or polyimides using this monomer could yield materials that combine the mechanical robustness of traditional engineering plastics with the enhanced thermal and chemical stability conferred by the fluorinated pyrazine core. Such materials could find use in high-tech applications within the aerospace, automotive, and electronics industries where performance under harsh conditions is critical. pageplace.de

Role in Ligand Design for Catalysis

In the field of homogeneous catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. N-heterocyclic compounds, such as pyrazines and pyridines, are foundational components of many successful ligands due to the ability of the nitrogen lone pair to coordinate strongly with transition metals. nih.govresearchgate.net

(5-(Trifluoromethyl)pyrazin-2-YL)methanamine is a highly attractive candidate for ligand design for several reasons. It has the potential to act as a bidentate ligand, binding to a metal center through both a nitrogen atom on the pyrazine ring and the nitrogen of the aminomethyl group. This chelation effect typically leads to the formation of highly stable metal complexes.

The electronic properties of the ligand are critical to the performance of the resulting catalyst. The trifluoromethyl group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyrazine ring. This electronic modulation can have a profound impact on the catalytic properties of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the basicity of pyridine-type ligands has been shown to directly influence catalytic efficiency. nih.gov A more electron-deficient ligand, such as one derived from this compound, can make the metal center more electrophilic, potentially enhancing its reactivity in key steps of the catalytic cycle, such as oxidative addition.

Furthermore, the primary amine can be readily modified, for example, through Schiff base condensation with aldehydes or ketones, to generate a diverse family of tunable ligands. This allows for the systematic fine-tuning of the steric and electronic environment around the metal center to optimize catalyst performance for specific chemical transformations. nih.gov

| Structural Feature | Function in Ligand/Complex | Potential Impact on Catalysis |

|---|---|---|

| Pyrazine Ring Nitrogen | Primary coordination site (N-donor) | Forms stable metal-ligand bond |

| Aminomethyl Group Nitrogen | Secondary coordination site (N-donor) | Enables bidentate chelation, enhancing complex stability |

| Trifluoromethyl Group | Strong electron-withdrawing group | Modulates electronic properties of the metal center, potentially increasing catalytic activity nih.gov |

| Reactive Amine (-NH2) | Site for ligand modification (e.g., Schiff base formation) | Allows for fine-tuning of steric and electronic properties of the ligand scaffold nih.gov |

Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR experiments to unambiguously assign all signals and confirm the molecular structure.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The expected spectrum for this compound would show distinct signals for the pyrazine (B50134) ring protons and the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrazine ring.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon signals of the pyrazine ring, the methylene carbon, and the carbon of the trifluoromethyl group would appear at characteristic chemical shifts. The coupling between the carbon atoms and the attached fluorine atoms of the CF₃ group would result in a quartet for the CF₃ carbon.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no neighboring protons or other fluorine atoms to cause splitting. The chemical shift of this signal would be characteristic of a CF₃ group attached to a pyrazine ring.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, for example, by correlating the methylene protons to the carbons of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

HRMS would be employed to determine the exact mass of the molecular ion of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₆H₆F₃N₃), providing strong evidence for the compound's identity and purity.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the structural elucidation of novel compounds. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine (Molecular Formula: C₆H₆F₃N₃, Molecular Weight: 177.13 g/mol ), the molecular ion peak would be expected at m/z 177. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the methylene carbon and the pyrazine ring is a likely site for cleavage. A more favorable alpha-cleavage involves the loss of a hydrogen radical from the aminomethyl group to form a highly stable, resonance-stabilized iminium cation at m/z 176.

Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond can result in the loss of a trifluoromethyl radical (•CF₃), leading to a fragment ion at m/z 108.

Ring Fragmentation: Nitrogen-containing heterocyclic rings undergo characteristic fragmentation patterns, often involving the loss of hydrogen cyanide (HCN) or related neutral molecules. For instance, the fragment at m/z 108 could subsequently lose HCN to produce a fragment at m/z 81.

Loss of the Aminomethyl Side Chain: Cleavage of the bond between the pyrazine ring and the methanamine group can lead to the formation of a pyrazinyl cation at m/z 147.

Analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's core structure.

Table 1: Predicted Mass Spectrometry Fragmentation for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 177 | [M]⁺• (Molecular Ion) | - |

| 176 | [M-H]⁺ | •H |

| 147 | [C₅H₂F₃N₂]⁺ | •CH₂NH₂ |

| 108 | [M-CF₃]⁺ | •CF₃ |

| 81 | [C₄H₃N]⁺• | HCN (from m/z 108) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about its functional groups and conjugated systems.

Infrared (IR) Spectroscopy identifies the types of chemical bonds in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. scielo.org.za

N-H Stretch: The primary amine (-NH₂) group would typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching from the pyrazine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

N-H Bend: The scissoring vibration of the primary amine is expected in the 1590-1650 cm⁻¹ range.

C=N and C=C Stretch: Vibrations from the pyrazine ring would produce a series of absorptions in the 1400-1600 cm⁻¹ region.

C-F Stretch: The trifluoromethyl group is characterized by very strong and often broad absorption bands in the 1000-1350 cm⁻¹ region, which are a key indicator of its presence. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The pyrazine ring acts as the principal chromophore in (5-(Trifluoromethyl)pyrazin-2-YL)methanamine. Aromatic and heteroaromatic systems typically exhibit intense absorptions corresponding to π → π* transitions and weaker absorptions from n → π* transitions. physchemres.orgresearchgate.net The presence of the trifluoromethyl and aminomethyl substituents would be expected to modulate the absorption maxima (λ_max) compared to unsubstituted pyrazine.

Table 2: Expected Spectroscopic Data for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine

| Spectroscopy Type | Feature | Expected Range / Value |

| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | |

| N-H Bend (Amine) | 1590-1650 cm⁻¹ | |

| C=N / C=C Stretch (Ring) | 1400-1600 cm⁻¹ | |

| C-F Stretch (-CF₃) | 1000-1350 cm⁻¹ (Strong) | |

| UV-Visible | π → π* Transition | ~260-280 nm |

| n → π* Transition | ~300-330 nm |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

While a published crystal structure for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is not currently available in open literature, an X-ray crystallographic analysis would yield critical structural information. It would confirm the planarity of the pyrazine ring and determine the precise conformation of the aminomethyl side chain relative to the ring. Furthermore, this analysis would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds formed by the primary amine group, which are crucial for understanding the material's solid-state properties. mdpi.com

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-N, C-C, C-F). |

| Bond Angles | Angles between adjacent bonds, defining the geometry of the molecule. |

| Torsional Angles | Dihedral angles that describe the conformation of the side chain. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π-π stacking, etc. |

Chromatographic Techniques for Purity Profiling (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating a compound from impurities that may be present from the synthesis or degradation processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC) is ideal for analyzing non-volatile or thermally sensitive compounds. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, a reverse-phase HPLC (RP-HPLC) method would be most suitable. researchgate.netnih.gov In this setup, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, starting with a high concentration of an aqueous solvent and increasing the concentration of an organic solvent like acetonitrile, would effectively separate the target compound from more polar or less polar impurities. Purity is typically determined by integrating the peak area of the main compound relative to the total area of all peaks detected, often using a UV detector set to a wavelength where the pyrazine ring strongly absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. GC-MS not only quantifies the purity of the sample but also provides structural information about any separated impurities based on their mass spectra and fragmentation patterns. nih.gov

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | Reverse Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Elution | Gradient | |

| Detection | UV at ~270 nm | |

| GC-MS | Column | DB-5ms or equivalent, 30 m x 0.25 mm |

| Carrier Gas | Helium | |

| Temperature Program | Ramped from a low to high temperature (e.g., 50°C to 280°C) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational and Theoretical Studies on 5 Trifluoromethyl Pyrazin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule, offering insights into its stability, reactivity, and potential for intermolecular interactions. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, methods like Density Functional Theory (DFT) are instrumental in mapping its electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.

For pyrazine (B50134) derivatives, the introduction of a potent electron-withdrawing group like trifluoromethyl (-CF3) is expected to significantly influence the HOMO and LUMO energy levels. Theoretical studies on related trifluoromethyl-substituted heterocyclic compounds indicate that the -CF3 group tends to lower both the HOMO and LUMO energy levels. This is due to its strong inductive effect, which withdraws electron density from the pyrazine ring.

While specific calculated values for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine are not yet widely published, we can extrapolate from similar structures. For instance, DFT studies on other trifluoromethyl-substituted nitrogen heterocycles have shown HOMO-LUMO gaps in the range of 4-6 eV, suggesting considerable kinetic stability. A large HOMO-LUMO gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Lowered due to -CF3 group | Reduced electron-donating ability |

| LUMO Energy | Significantly lowered due to -CF3 group | Enhanced electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Expected to be relatively large | High kinetic stability, lower reactivity |

The distribution of these orbitals is also critical. It is anticipated that the HOMO will be localized primarily on the pyrazine ring and the aminomethyl group, which are the more electron-rich portions of the molecule. Conversely, the LUMO is expected to be centered on the pyrazine ring, particularly influenced by the electron-deficient trifluoromethyl group. This separation of frontier orbitals has significant implications for the molecule's reactivity and its potential to engage in charge-transfer interactions.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential).

For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, the MEP surface is expected to show distinct regions of positive and negative potential. The nitrogen atoms of the pyrazine ring and the lone pair of the amino group are anticipated to be regions of high electron density, depicted in red. These sites would be susceptible to electrophilic attack.

Conversely, the hydrogen atoms of the aminomethyl group and the area surrounding the highly electronegative fluorine atoms of the trifluoromethyl group will likely exhibit a positive electrostatic potential, shown in blue. These electron-deficient regions are prone to nucleophilic attack. The pyrazine ring itself, being electron-deficient and further deactivated by the trifluoromethyl group, will also contribute to the positive potential landscape of the molecule. This detailed charge distribution map is crucial for understanding how the molecule will interact with other chemical species and biological targets.

Prediction of Reactivity and Reaction Mechanisms

Computational modeling provides a powerful platform for predicting the reactivity of new molecules and for exploring potential reaction mechanisms, thereby guiding synthetic efforts and the development of derivatives.

Transition State Analysis for Key Transformations

Transition state analysis is a computational technique used to determine the energy barriers of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can predict the feasibility and rate of a given transformation. For (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, this could be applied to predict the outcomes of reactions such as N-alkylation or N-acylation of the primary amine.

Computational studies on similar aminopyrazine derivatives suggest that these reactions would proceed through a standard nucleophilic substitution mechanism. The energy barrier for such transformations would be influenced by the steric hindrance around the amino group and the electronic nature of the pyrazine ring. The electron-withdrawing trifluoromethyl group, by reducing the nucleophilicity of the pyrazine nitrogens, would likely favor reactions at the exocyclic aminomethyl group.

Computational Modeling of Derivatization Pathways

Computational modeling can be employed to explore various derivatization pathways for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine, aiding in the design of new molecules with desired properties. For example, the primary amine group serves as a versatile handle for a wide range of chemical modifications.

DFT calculations can be used to model the reactivity of this amine towards various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form imines, enamines, and amides, respectively. By calculating the reaction energies and activation barriers for these pathways, chemists can prioritize synthetic routes that are more likely to be successful. Furthermore, modeling can predict how different substituents on the pyrazine ring would affect the reactivity of the aminomethyl group, providing a rational basis for the design of new analogs.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is critical to its biological activity and physical properties. Conformational analysis of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine can reveal the most stable spatial arrangements of its atoms.

The key flexible bond in this molecule is the C-C bond connecting the pyrazine ring to the aminomethyl group. Rotation around this bond will give rise to different conformers. Computational studies, such as potential energy surface scans, can be performed to identify the low-energy conformers and the energy barriers between them.

It is anticipated that the most stable conformers will be those that minimize steric repulsion between the aminomethyl group and the adjacent atoms on the pyrazine ring. The presence of the bulky trifluoromethyl group will likely play a significant role in determining the conformational preferences. Understanding the conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a protein.

Future Research Trajectories and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on discovering novel and sustainable routes to (5-(Trifluoromethyl)pyrazin-2-YL)methanamine and its derivatives, moving away from traditional, often harsh, synthetic conditions.

Key areas of exploration will include:

Catalytic Dehydrogenative Coupling: Leveraging earth-abundant metal catalysts, such as manganese, to facilitate the dehydrogenative coupling of alcohols and amines presents a highly atom-economical and sustainable approach to pyrazine (B50134) synthesis. nih.gov These reactions often produce only water and hydrogen gas as byproducts, aligning with the principles of green chemistry. nih.gov

One-Pot Methodologies: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of cost-effectiveness and reduced waste generation. tandfonline.com Future work will likely explore direct condensation reactions of 1,2-diketones with 1,2-diamines as a straightforward route to the pyrazine core. tandfonline.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Research into enzymatic routes for the synthesis of pyrazinamide (B1679903) derivatives has shown promise, offering a greener and more efficient biocatalytic continuous technology. nih.govrsc.org This approach could be adapted for the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine.

| Synthetic Approach | Key Advantages | Potential for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine |

| Catalytic Dehydrogenative Coupling | Atom-economical, environmentally benign, use of earth-abundant metals. nih.gov | Sustainable production of the core pyrazine structure. |

| One-Pot Syntheses | Cost-effective, reduced waste, simplified procedures. tandfonline.com | Efficient assembly of the functionalized pyrazine ring. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govrsc.org | Green synthesis of the target compound and its derivatives. |

Development of Advanced Functionalization Strategies for the Pyrazine Core and Amine

The biological activity and material properties of pyrazine derivatives are intrinsically linked to their substitution patterns. imist.ma Therefore, the development of advanced functionalization strategies for both the pyrazine core and the methanamine moiety of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine is a critical area for future research.

Emerging opportunities in this domain include:

Late-Stage Functionalization: Techniques that allow for the introduction of functional groups at a late stage in the synthetic sequence are highly valuable in drug discovery and materials science. Research into C-H activation and other selective functionalization reactions on the pyrazine ring will enable the rapid generation of diverse libraries of compounds for screening.

Novel Coupling Chemistries: Exploring new coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, on trifluoromethoxy-substituted pyrazines has demonstrated the synthetic utility of these compounds. mdpi.com Similar strategies can be applied to (5-(Trifluoromethyl)pyrazin-2-YL)methanamine to introduce a wide range of substituents.

Amine Derivatization: The primary amine group is a versatile handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of imines and other nitrogen-containing heterocycles. imist.ma Developing efficient and selective methods for these transformations will be crucial for creating new molecular entities with desired properties.

Integration into Flow Chemistry and Automation Platforms

The adoption of flow chemistry and automation offers significant advantages in terms of reaction control, scalability, safety, and the rapid synthesis of compound libraries. mdpi.comresearchgate.net The integration of the synthesis and functionalization of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine into these platforms represents a major opportunity.

Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing continuous-flow systems for the synthesis of pyrazine derivatives can lead to higher yields, shorter reaction times, and improved safety profiles compared to traditional batch methods. nih.govrsc.org This approach is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated Synthesis Platforms: Automated systems can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for high-throughput screening. researchgate.netnih.gov The development of automated workflows for the synthesis and derivatization of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine will enable the rapid exploration of its chemical space.

Microreactor Technology: Microreactors provide enhanced heat and mass transfer, allowing for precise control over reaction conditions. acs.org This technology can be employed to improve the efficiency and selectivity of key synthetic steps in the production of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine.

Potential in Supramolecular Chemistry and Self-Assembly Research

The pyrazine ring, with its nitrogen atoms capable of participating in hydrogen bonding and coordination chemistry, is an attractive building block for the construction of supramolecular assemblies. rsc.org The presence of the trifluoromethyl group can introduce additional non-covalent interactions, such as hydrophobic and fluorous interactions, further influencing self-assembly processes. nih.govrsc.org

Future research directions in this area include:

Coordination-Driven Self-Assembly: Pyrazine-based tectons with pendant pyridine (B92270) units have been shown to act as donor molecules in the design of supramolecular hexagons through coordination-driven self-assembly. rsc.org (5-(Trifluoromethyl)pyrazin-2-YL)methanamine and its derivatives could be designed to act as building blocks for novel supramolecular architectures with interesting electronic and photophysical properties.

Metal-Organic Frameworks (MOFs): Pyrazine derivatives can be used as ligands to create MOFs with high specific surface areas and regular pores, which are useful for gas adsorption and separation. pipzine-chem.com The trifluoromethyl group could modulate the pore size and functionality of such materials.

Hydrophobic and Fluorous Interactions: The trifluoromethyl group is known to participate in strong hydrophobic and fluorous interactions, which can be a driving force for self-assembly in aqueous and organic media. nih.govrsc.org Research into how these interactions can be harnessed to control the self-assembly of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine-containing molecules will be a fruitful area of investigation.

Role in Enabling New Chemical Transformations and Methodologies

The unique electronic properties of the trifluoromethyl-substituted pyrazine ring can be exploited to enable new chemical transformations and develop novel synthetic methodologies. The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group can influence the reactivity of adjacent functional groups.

Emerging opportunities include:

Catalyst Development: The pyrazine moiety can act as a ligand for transition metal catalysts. The electronic properties of the (5-(Trifluoromethyl)pyrazin-2-YL)methanamine scaffold could be tuned to develop new catalysts with enhanced activity and selectivity for a variety of organic transformations.

Enabling Challenging Reactions: The specific electronic and steric environment provided by this molecule could facilitate chemical reactions that are otherwise difficult to achieve. For example, it could act as a platform for studying and performing selective C-F bond functionalization. rsc.org

Development of New Reagents: Derivatives of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine could be developed as novel reagents for specific chemical transformations, such as trifluoromethylation or the introduction of the pyrazine moiety into other molecules.

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for preparing (5-(Trifluoromethyl)pyrazin-2-YL)methanamine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation strategies. For example, a palladium-based method involves heating a mixture of substituted pyrazine precursors (e.g., 5-bromopyrazine derivatives) with zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen, followed by purification via C18 reverse-phase chromatography . Alternatively, chlorination of pyrazinone derivatives using thionyl chloride under reflux yields chlorinated intermediates, which are further functionalized .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Conditions | Yield/Purity | Reference |

|---|---|---|---|---|

| Pd-mediated coupling | Pd(PPh₃)₄, Zn(CN)₂ | 80°C, N₂, 18 hrs | LCMS: m/z 265 [M+H]⁺ | |

| Chlorination | SOCl₂ | Reflux, 6 hrs | >85% (HPLC) |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while mass spectrometry (LCMS) verifies molecular weight ([M+H]⁺ = 265 observed in one study) . High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., acetonitrile-water gradients) assesses purity (>95% achievable) . For derivatives, tandem MS/MS or IR spectroscopy may resolve ambiguities in functional group assignments.

Q. How does the trifluoromethyl group influence the compound's reactivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyrazine ring, making it less reactive toward electrophilic substitution but more amenable to nucleophilic aromatic substitution (e.g., amination or cyanation) . For example, coupling reactions with anilines proceed efficiently under palladium catalysis due to the ring’s activation . The group also enhances metabolic stability, a critical factor in medicinal chemistry optimization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during characterization of derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from isomeric byproducts or residual solvents. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish regioisomers.

- Use high-resolution MS (HRMS) to differentiate isobaric species.

- Optimize HPLC gradients to separate co-eluting impurities .

For example, in one study, conflicting LCMS peaks were resolved by adjusting the formic acid concentration in the mobile phase .

Q. How can computational modeling integrate with empirical data to predict biological target interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like neurotransmitter receptors or enzymes. For instance, analogs of this compound have shown neurokinin receptor antagonism, which can be validated via in vitro assays (e.g., radioligand displacement) . Density functional theory (DFT) calculations further clarify electronic effects of the trifluoromethyl group on binding .

Q. What methodological approaches are recommended for studying metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer :

- In vitro : Use liver microsome assays (human/rodent) to assess cytochrome P450-mediated metabolism. Monitor parent compound depletion via LCMS .

- In vivo : Conduct pharmacokinetic studies in rodents with IV/PO dosing. Measure plasma concentrations over time using validated LCMS/MS methods. Key parameters include half-life (t₁/₂), clearance (CL), and bioavailability (F%) .

- Metabolite ID : Employ high-resolution MSⁿ to characterize phase I/II metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.